![molecular formula C26H26Cl2N8O2 B14018800 5-Chloro-n,n-bis[4-(4,5-dihydro-1h-imidazol-2-ylamino)phenyl]benzene-1,3-dicarboxamide CAS No. 21696-30-0](/img/structure/B14018800.png)
5-Chloro-n,n-bis[4-(4,5-dihydro-1h-imidazol-2-ylamino)phenyl]benzene-1,3-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-n,n-bis[4-(4,5-dihydro-1h-imidazol-2-ylamino)phenyl]benzene-1,3-dicarboxamide is a complex organic compound featuring an imidazole moiety. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including 5-Chloro-n,n-bis[4-(4,5-dihydro-1h-imidazol-2-ylamino)phenyl]benzene-1,3-dicarboxamide, typically involves multi-step reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-n,n-bis[4-(4,5-dihydro-1h-imidazol-2-ylamino)phenyl]benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butylhydroperoxide (TBHP) for oxidation and nickel catalysts for cyclization reactions . The reaction conditions are typically mild, allowing for the inclusion of various functional groups .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazole derivatives .
Aplicaciones Científicas De Investigación
5-Chloro-n,n-bis[4-(4,5-dihydro-1h-imidazol-2-ylamino)phenyl]benzene-1,3-dicarboxamide has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 5-Chloro-n,n-bis[4-(4,5-dihydro-1h-imidazol-2-ylamino)phenyl]benzene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The imidazole moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Tizanidine hydrochloride: A compound with a similar imidazole structure, used as a muscle relaxant.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Another imidazole derivative used in catalysis.
Uniqueness
5-Chloro-n,n-bis[4-(4,5-dihydro-1h-imidazol-2-ylamino)phenyl]benzene-1,3-dicarboxamide is unique due to its specific substitution pattern and the presence of multiple imidazole moieties. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
21696-30-0 |
|---|---|
Fórmula molecular |
C26H26Cl2N8O2 |
Peso molecular |
553.4 g/mol |
Nombre IUPAC |
5-chloro-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]benzene-1,3-dicarboxamide;hydrochloride |
InChI |
InChI=1S/C26H25ClN8O2.ClH/c27-18-14-16(23(36)32-19-1-5-21(6-2-19)34-25-28-9-10-29-25)13-17(15-18)24(37)33-20-3-7-22(8-4-20)35-26-30-11-12-31-26;/h1-8,13-15H,9-12H2,(H,32,36)(H,33,37)(H2,28,29,34)(H2,30,31,35);1H |
Clave InChI |
LYIPJJDOGJSDSZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(N1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)Cl)C(=O)NC4=CC=C(C=C4)NC5=NCCN5.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(3-methylphenyl)carbamate]](/img/structure/B14018717.png)
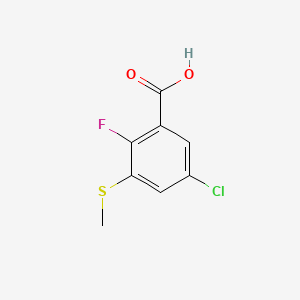
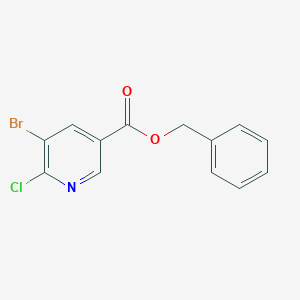
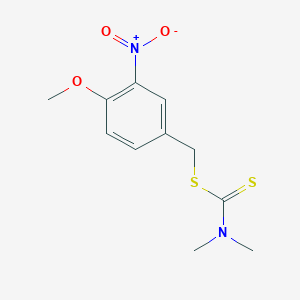
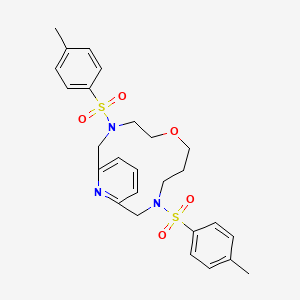
![1-Bromo-4-[(1Z)-2-(4-bromo-3-methylphenyl)ethenyl]-2-methylbenzene](/img/structure/B14018745.png)
![3-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid](/img/structure/B14018751.png)

![5-(3-Methylanilino)-2-[(4-methylphenyl)sulfonylamino]-5-oxopentanoic acid](/img/structure/B14018772.png)
![N-(Benzo[1,3]dioxol-5-ylmethylideneamino)-N-methyl-4-nitro-aniline](/img/structure/B14018783.png)
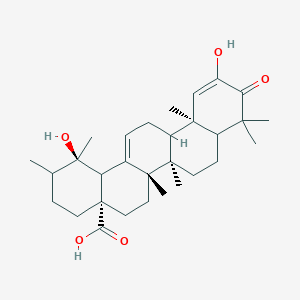
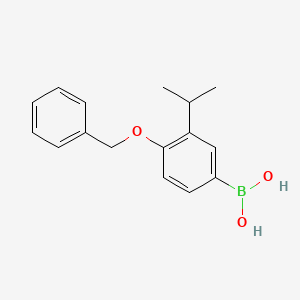
![N-[20-[5-(4-cyclopropylpiperazin-1-yl)-2-(1-methoxyethyl)pyridin-3-yl]-21-ethyl-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-3-oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B14018813.png)
![1-[(5,8-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B14018817.png)
